molecular formula C14H10BrNO B14681172 2-Bromo-5-methylphenanthridin-6(5h)-one CAS No. 37395-60-1

2-Bromo-5-methylphenanthridin-6(5h)-one

Cat. No.: B14681172
CAS No.: 37395-60-1
M. Wt: 288.14 g/mol
InChI Key: UWTQUCQCRLBQAR-UHFFFAOYSA-N
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Description

2-Bromo-5-methylphenanthridin-6(5h)-one is a synthetically modified phenanthridinone derivative of significant interest in medicinal chemistry and drug discovery. The phenanthridinone core is a privileged scaffold found in numerous bioactive natural alkaloids and synthetic compounds with diverse pharmacological properties . This particular derivative is functionalized with a bromine atom and a methyl group, enhancing its utility as a versatile intermediate for further chemical exploration. The primary research value of this compound lies in its potential as a key precursor in the synthesis of more complex molecules. The bromine atom serves as an excellent handle for further functionalization via metal-catalyzed cross-coupling reactions, such as Suzuki or Buchwald-Hartwig reactions, allowing researchers to build diverse chemical libraries around the phenanthridinone core . Phenanthridinone derivatives are extensively investigated as potent inhibitors of enzymes like poly (ADP-ribose) polymerase (PARP) . PARP inhibitors are a prominent class of anticancer agents that work by blocking DNA repair pathways in cancer cells . Furthermore, this structural class has demonstrated notable antiviral activity, including efficacy against the influenza A (H1N1) virus, as well as antimicrobial and antifungal properties . The incorporation of bromine can influence the compound's lipophilicity, metabolic stability, and its binding affinity to biological targets, making it a valuable tool for structure-activity relationship (SAR) studies . Attention: This product is for research use only (RUO) and is not intended for diagnostic, therapeutic, or any human or veterinary use.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

37395-60-1

Molecular Formula

C14H10BrNO

Molecular Weight

288.14 g/mol

IUPAC Name

2-bromo-5-methylphenanthridin-6-one

InChI

InChI=1S/C14H10BrNO/c1-16-13-7-6-9(15)8-12(13)10-4-2-3-5-11(10)14(16)17/h2-8H,1H3

InChI Key

UWTQUCQCRLBQAR-UHFFFAOYSA-N

Canonical SMILES

CN1C2=C(C=C(C=C2)Br)C3=CC=CC=C3C1=O

Origin of Product

United States

Mechanistic Investigations of Phenanthridinone Formation Reactions

Elucidation of Reaction Pathways and Catalytic Cycles

The formation of the phenanthridinone skeleton, such as in 2-Bromo-5-methylphenanthridin-6(5H)-one, is often achieved through transition metal-catalyzed reactions, particularly with palladium. nih.gov These reactions provide a powerful tool for constructing the requisite C-C and C-N bonds. nih.govnih.gov Several distinct mechanistic pathways have been proposed, largely dependent on the starting materials and reaction conditions.

One prominent pathway involves the palladium-catalyzed annulation of 2-bromobenzamides with 2-bromobenzoic acids. nih.govacs.org In this approach, two plausible catalytic cycles are often considered. nih.gov The first cycle involves the formation of a highly reactive aryne intermediate. nih.govacs.org The second, alternative pathway proceeds without an aryne intermediate and instead involves a high-valent Pd(IV) species. nih.govacs.org

A general catalytic cycle for palladium-catalyzed phenanthridinone formation can be described as follows:

Oxidative Addition : The cycle typically begins with the oxidative addition of an aryl halide to a Pd(0) catalyst, forming an aryl-Pd(II) complex. nih.govresearchgate.net

C-H Activation/Cyclization : This is followed by an intramolecular C-H bond activation, often assisted by a base, leading to the formation of a palladacycle intermediate. nih.govresearchgate.net

Reductive Elimination : The final step is a reductive elimination event that forms the C-N or C-C bond of the phenanthridinone ring and regenerates the active Pd(0) catalyst. nih.gov

The table below summarizes key palladium-catalyzed reaction pathways for phenanthridinone synthesis.

Reaction TypeKey FeaturesCatalyst System (Example)Ref.
Dual C-H Activation One-pot formation of C-C and C-N bonds from N-methoxybenzamides.Palladium catalyst with an oxidant like silver oxide. nih.gov
Aryne-Mediated Annulation Involves a highly reactive aryne intermediate for simultaneous C-C and C-N bond formation.Pd(OAc)₂ with a base like Cs₂CO₃. nih.govacs.org
Dehydrogenative Coupling Intramolecular C-H/N-H annulation of benzanilides.Palladium catalyst with a terminal oxidant like molecular oxygen. nih.gov
Decarboxylative Coupling Intramolecular coupling of arene carboxylic acids with aryl bromides.Palladium catalyst. nih.gov

Beyond palladium catalysis, transition-metal-free pathways have also been developed. These often proceed through intramolecular C-H arylation with aryl halides, utilizing a strong base and sometimes a radical initiator. nih.gov Photocatalyzed reactions, involving the photocyclization of precursors like benzanilides, represent another modern approach to phenanthridinone synthesis. nih.gov

Identification and Characterization of Reaction Intermediates

The elucidation of reaction mechanisms heavily relies on the identification and characterization of transient intermediates. In the palladium-catalyzed synthesis of phenanthridinones, several key intermediates have been proposed and, in some cases, studied. nih.gov

In the dual-cycle mechanism involving an aryne, the key intermediates are:

Aryl-Pd(II) Species : Formed from the initial oxidative addition of either the 2-bromobenzamide (B1207801) or the 2-bromobenzoic acid to Pd(0). nih.govacs.org

Aryne Intermediate : Generated from the aryl-Pd(II) species derived from 2-bromobenzoic acid via the extrusion of carbon dioxide. nih.govacs.org

Five-Membered Palladacycle : Formed after the oxidative addition of 2-bromobenzamide, followed by a base-assisted C-H activation. nih.govacs.org

Seven-Membered Palladacycle : Results from the insertion of the aryne intermediate into the Pd(II)-C bond of the five-membered palladacycle. This intermediate then undergoes reductive elimination to form the product. nih.govacs.org

Alternatively, in the pathway that avoids an aryne intermediate, a critical high-valent palladium species is postulated:

Diaryl-Pd(IV) Species : This key intermediate is formed via a second oxidative addition of 2-bromobenzoic acid to the initial aryl-Pd(II) intermediate. nih.govacs.org Subsequent reductive elimination and CO₂ extrusion lead to the final product. nih.govacs.org

The following table details the proposed intermediates in these two competing pathways.

PathwayIntermediateDescriptionRef.
Aryne Pathway Aryl-Pd(II) Species (I)Formed by oxidative addition of 2-bromobenzoic acid to Pd(0). nih.govacs.org
Aryne (II)Generated from intermediate (I) via CO₂ extrusion. nih.govacs.org
Aryl-Pd(II) Species (III)Formed by oxidative addition of 2-bromobenzamide to Pd(0). nih.govacs.org
Five-Membered Palladacycle (IV)Formed from intermediate (III) via C-H activation. nih.govacs.org
Seven-Membered Palladacycle (V)Formed by insertion of aryne (II) into palladacycle (IV). nih.govacs.org
Pd(IV) Pathway Five-Membered Palladacycle (IV)Formed by oxidative addition of 2-bromobenzamide to Pd(0) and C-H activation. nih.govacs.org
Diaryl-Pd(IV) Species (VI)Formed by a second oxidative addition of 2-bromobenzoic acid to intermediate (IV). nih.govacs.org
Biaryl Pd(II)-Metallacycle (VII)Results from reductive elimination from the Pd(IV) species (VI). nih.govacs.org

Role of Aryl Radical Anions and Other Reactive Species

While many phenanthridinone syntheses are explained by organometallic cycles, some reaction conditions, particularly those that are transition-metal-free, point to the involvement of radical species. nih.gov Mechanistic studies of reactions mediated by strong bases like potassium tert-butoxide (KOtBu) are consistent with the formation of aryl radical anions through a single-electron transfer (SET) mechanism.

In other routes, such as oxidative arene C(sp²)–H amidation, the reaction is proposed to proceed via an amide N-radical. nih.gov This radical can be generated by the homolytic cleavage of an N-iodinated intermediate under thermal conditions. This N-radical then undergoes cyclization onto the adjacent aromatic ring to build the phenanthridinone core. nih.gov

Electrochemical syntheses also provide a route to phenanthridinones through the direct anodic generation of amidyl radicals, offering a sustainable alternative that avoids transition metals and chemical oxidants.

In addition to radical species, arynes are highly significant reactive intermediates in certain palladium-catalyzed multicomponent reactions that assemble the phenanthridinone scaffold. nih.govacs.org Their high reactivity allows for the rapid construction of complex molecular architectures through C-C and C-N bond formations. nih.govacs.org

Kinetic and Thermodynamic Considerations in Reaction Control

The outcome of a chemical reaction that can proceed through multiple pathways to different products can be governed by either kinetic or thermodynamic control. wikipedia.orglibretexts.org

Kinetic Control : Under kinetic control, the major product is the one that is formed the fastest. This product corresponds to the reaction pathway with the lowest activation energy. These conditions are typically favored at lower temperatures and shorter reaction times, where the reverse reaction is slow or non-existent. wikipedia.orglibretexts.orguc.edu

Thermodynamic Control : Under thermodynamic control, the major product is the most stable one. This outcome is favored when the reaction is reversible, allowing equilibrium to be established. Higher temperatures and longer reaction times generally favor the thermodynamic product, as they provide enough energy to overcome the activation barriers of both forward and reverse reactions, allowing the system to settle into its lowest energy state. wikipedia.orglibretexts.orguc.edu

In the synthesis of complex molecules like this compound, competing reaction pathways can exist, such as the aryne versus the Pd(IV) pathway. nih.govacs.org The prevalence of one pathway over the other, and thus the final product distribution, can be influenced by reaction conditions like temperature, solvent, and base. acs.orgwikipedia.org For instance, a less stable, kinetically favored intermediate might form rapidly at low temperatures, but at higher temperatures, the system may have sufficient energy to proceed through a higher activation barrier to form a more stable, thermodynamically favored product. dalalinstitute.com While the general principles are well-established, detailed studies delineating the specific kinetic and thermodynamic product profiles for many phenanthridinone syntheses are complex and represent an ongoing area of investigation.

Computational Chemistry Approaches to Reaction Mechanism Elucidation

Computational chemistry, particularly Density Functional Theory (DFT), has become an indispensable tool for elucidating complex reaction mechanisms in organic synthesis. nih.govpku.edu.cn These theoretical studies provide deep insights into reaction pathways that are often difficult to obtain through experimental means alone.

For palladium-catalyzed reactions, DFT calculations can be used to:

Map Potential Energy Surfaces : By calculating the Gibbs free energies of reactants, intermediates, transition states, and products, a complete energy profile of the reaction can be constructed. nih.govmdpi.com

Compare Competing Pathways : Theoretical studies can quantitatively assess the viability of competing mechanistic proposals, such as the aryne versus Pd(IV) pathways in phenanthridinone synthesis. nih.govacs.org By comparing the activation energy barriers for the rate-determining steps of each pathway, the most favorable route can be identified.

Identify Rate-Determining Steps : Kinetic studies, often complemented by DFT calculations, can pinpoint the slowest step in the catalytic cycle, which is crucial for reaction optimization. nih.govrsc.org

Analyze Molecular Structures : DFT can provide optimized geometries of transient intermediates and transition states, revealing key bonding interactions and structural features that drive the reaction. nih.gov

For example, theoretical studies have been employed in related systems to investigate the mechanism of cyclometalation by palladium acetate (B1210297) and to analyze the free-energy profiles of cascade reactions, confirming the favorability of certain pathways and intermediates. nih.gov Such computational approaches are vital for rationalizing experimental observations and for the predictive design of new catalysts and synthetic methods for compounds like this compound. nih.govrsc.org

Derivatization Strategies and Synthetic Applications of 2 Bromo 5 Methylphenanthridin 6 5h One

Selective Bromination and Subsequent Functionalization

The bromine atom at the 2-position of the phenanthridinone core is a crucial handle for a wide range of post-synthetic modifications, most notably through palladium-catalyzed cross-coupling reactions. This allows for the introduction of a vast array of substituents, significantly expanding the chemical space accessible from this starting material.

The synthesis of 2-Bromo-5-methylphenanthridin-6(5H)-one can be envisioned through the cyclization of an appropriately substituted N-aryl-2-bromobenzamide. Subsequent functionalization of the bromo group can be achieved through various modern synthetic methodologies.

Palladium-Catalyzed Cross-Coupling Reactions:

Suzuki-Miyaura Coupling: This reaction enables the formation of carbon-carbon bonds by coupling the aryl bromide with a boronic acid or ester in the presence of a palladium catalyst and a base. This strategy is widely used to introduce aryl, heteroaryl, or vinyl substituents at the 2-position. gre.ac.uk

Buchwald-Hartwig Amination: This powerful method allows for the formation of carbon-nitrogen bonds, facilitating the introduction of a wide range of primary and secondary amines, as well as anilines and other nitrogen-containing heterocycles. nih.gov

Sonogashira Coupling: For the introduction of alkynyl moieties, the Sonogashira coupling, which pairs the aryl bromide with a terminal alkyne using a palladium and copper co-catalyst system, is the reaction of choice.

These coupling reactions are highly valued for their functional group tolerance and generally high yields, making them ideal for the late-stage functionalization of complex molecules.

Coupling ReactionReagentCatalyst SystemProduct Type
Suzuki-MiyauraArylboronic acidPd(PPh₃)₄, Na₂CO₃2-Aryl-5-methylphenanthridin-6(5H)-one
Buchwald-HartwigPrimary/Secondary AminePd₂(dba)₃, Xantphos, Cs₂CO₃2-Amino-5-methylphenanthridin-6(5H)-one
SonogashiraTerminal AlkynePdCl₂(PPh₃)₂, CuI, Et₃N2-Alkynyl-5-methylphenanthridin-6(5H)-one

Introduction and Manipulation of N-Methyl Substituents

The N-methyl group at the 5-position of the phenanthridinone ring plays a significant role in modulating the molecule's physicochemical properties, including its solubility, metabolic stability, and target-binding affinity. The ability to introduce and manipulate this substituent is therefore of considerable synthetic interest.

The N-methyl group is typically introduced via N-alkylation of the corresponding N-H phenanthridinone precursor using a methylating agent such as methyl iodide or dimethyl sulfate (B86663) in the presence of a base.

N-Demethylation:

Conversely, the removal of the N-methyl group can be a crucial step in the synthesis of other derivatives or in metabolic studies. Several methods for N-demethylation have been developed, although their application can be substrate-dependent. nih.gov

Chemical Methods: Classical methods often involve harsh reagents like cyanogen (B1215507) bromide (von Braun reaction) or chloroformates. More recent and milder approaches utilize oxidizing agents. nih.gov

Electrochemical Methods: Electrochemical N-demethylation offers a greener alternative, avoiding the use of hazardous reagents. rsc.org

The ability to perform N-demethylation allows for the subsequent N-alkylation with different alkyl groups, providing access to a wider range of N-substituted phenanthridinone derivatives.

Synthesis of Diverse Phenanthridinone Derivatives

The combination of functionalization at the 2-position and manipulation of the N-substituent allows for the synthesis of a vast library of phenanthridinone derivatives from this compound. For instance, a Suzuki-Miyaura coupling can be followed by N-demethylation and subsequent N-alkylation with a different alkyl group to generate a diverse set of compounds with varied substitution patterns.

The synthesis of phenanthridinones often involves the intramolecular cyclization of N-substituted 2-halobenzamides, a reaction that can be promoted by palladium catalysis. nih.govacs.org The versatility of this approach allows for the incorporation of a wide range of substituents on both the benzamide (B126) and the N-aryl portions of the molecule.

Starting MaterialReaction SequenceFinal Product
This compound1. Suzuki Coupling (e.g., with phenylboronic acid)5-Methyl-2-phenylphenanthridin-6(5H)-one
This compound1. Buchwald-Hartwig Amination (e.g., with morpholine)5-Methyl-2-morpholinophenanthridin-6(5H)-one
This compound1. N-Demethylation 2. N-Alkylation (e.g., with ethyl iodide)2-Bromo-5-ethylphenanthridin-6(5H)-one

Utilization of this compound as a Synthetic Building Block

Due to its inherent reactivity, this compound is a valuable building block for the construction of more complex molecular architectures. The bromo-substituent provides a reliable anchor point for assembling larger structures through cross-coupling chemistry. This is particularly relevant in the synthesis of natural products and their analogues, where the phenanthridinone core is a recurring motif.

The ability to introduce diverse functionalities at the 2-position allows for the modulation of the electronic and steric properties of the molecule, which can be crucial for its intended application, for example, in the development of materials with specific optical or electronic properties.

Scaffold Modifications for Specific Research Applications

The phenanthridinone scaffold is a "privileged structure" in medicinal chemistry, meaning it is a molecular framework that is frequently found in biologically active compounds. nih.gov Modifications to this scaffold, often starting from versatile intermediates like this compound, are a common strategy in drug discovery.

Inhibition of Poly(ADP-ribose) Polymerase (PARP):

Phenanthridinone derivatives are well-known inhibitors of PARP, a family of enzymes involved in DNA repair. nih.gov PARP inhibitors are a clinically important class of anti-cancer agents. The ability to synthesize a wide array of substituted phenanthridinones from the 2-bromo precursor allows for the exploration of structure-activity relationships (SAR) to optimize potency and selectivity for different PARP isoforms.

Kinase Inhibition:

The phenanthridinone scaffold has also been explored for the development of kinase inhibitors. researchgate.net Kinases are a large family of enzymes that play critical roles in cell signaling, and their dysregulation is implicated in many diseases, including cancer. By modifying the substituents on the phenanthridinone core, researchers can tune the binding affinity and selectivity of these compounds for specific kinases. The development of selective kinase inhibitors is a major focus of modern drug discovery. nih.goved.ac.uk

The derivatization of this compound provides a powerful platform for generating novel molecules with potential applications in various fields of research, particularly in the development of new therapeutic agents.

Molecular and Biochemical Investigations of 2 Bromo 5 Methylphenanthridin 6 5h One and Its Derivatives

Enzymatic Inhibition Studies at the Molecular Level

The core structure of phenanthridinone is particularly suited for targeting enzymes involved in critical cellular processes, most notably the Poly(ADP-ribose) Polymerase (PARP) family.

Poly(ADP-ribose) polymerases (PARPs) are a family of enzymes essential for cellular homeostasis, with a crucial role in DNA repair. nih.gov PARP1, the most abundant member, is activated by DNA damage, particularly single-strand breaks (SSBs). researchgate.net Upon activation, PARP1 catalyzes the cleavage of nicotinamide (B372718) adenine (B156593) dinucleotide (NAD+) and uses the resulting ADP-ribose units to synthesize branched poly(ADP-ribose) (PAR) chains on itself and other nuclear proteins. nih.govresearchgate.net This process, known as PARylation, creates a negatively charged scaffold that recruits other DNA repair proteins to the site of damage, facilitating the repair of SSBs. researchgate.net

Phenanthridinone-based compounds, including derivatives of 2-Bromo-5-methylphenanthridin-6(5H)-one, function as PARP inhibitors by acting as structural mimics of the nicotinamide moiety of NAD+. nih.govresearchgate.net They compete with endogenous NAD+ for binding to the catalytic domain of the PARP enzyme. nih.gov This competitive inhibition blocks the synthesis of PAR chains, thereby stalling the SSB repair process. researchgate.net

While the inhibition of SSB repair alone is not typically lethal to healthy cells, it becomes critically important in cancer cells with deficiencies in other DNA repair pathways, such as the homologous recombination (HR) pathway used for double-strand break (DSB) repair. nih.gov When SSBs are not repaired due to PARP inhibition, they can collapse replication forks during DNA replication, leading to the formation of more severe DSBs. nih.gov In cells with compromised HR function (e.g., those with BRCA1/2 mutations), these DSBs cannot be repaired efficiently, leading to genomic instability and ultimately, cell death. nih.govnih.gov This concept, where a defect in two pathways simultaneously is lethal while a defect in either one alone is not, is known as synthetic lethality and is the primary mechanism behind the anticancer efficacy of PARP inhibitors. nih.gov

The development of potent and selective PARP inhibitors relies on understanding the structure-activity relationships (SAR) of different chemical scaffolds. The phenanthridinone core serves as a "privileged scaffold," meaning it is a molecular framework that frequently binds to biological targets like PARP. researchgate.net The lactam portion of the phenanthridinone structure is crucial as it mimics the nicotinamide carboxamide of NAD+, enabling it to fit into the enzyme's catalytic pocket.

While specific SAR studies detailing the precise contribution of the 2-bromo and 5-methyl substitutions of this compound are not extensively documented in publicly available research, general principles for the phenanthridinone class can be outlined:

The Core Scaffold: The planar, tricyclic phenanthridinone ring system is fundamental for establishing key interactions within the NAD+ binding site of PARP.

Substitutions on the Rings: Modifications to the aromatic rings are used to fine-tune the molecule's properties. The introduction of substituents can influence electronic properties, solubility, and steric interactions, thereby modulating the inhibitor's potency and selectivity for different PARP isoforms (e.g., PARP1 vs. PARP2). researchgate.net For example, the related compound 2-nitro-6(5H)-phenanthridinone has been identified as a potent PARP inhibitor, demonstrating that substitutions at the 2-position can confer strong inhibitory activity.

The Role of Bromine: The bromine atom at the 2-position is an electron-withdrawing group that can alter the electronic distribution of the aromatic system, potentially enhancing binding affinity. Furthermore, from a synthetic chemistry perspective, the bromine atom is a versatile functional group that can be used as a handle for further chemical modifications to create a library of derivatives with potentially improved pharmacological profiles.

Receptor Modulation Mechanisms

In addition to enzymatic inhibition, phenanthridinone derivatives have been identified as modulators of nuclear receptors, specifically acting as antagonists of the progesterone (B1679170) receptor.

The progesterone receptor (PR) is a ligand-activated transcription factor belonging to the nuclear receptor superfamily. It plays a pivotal role in female reproductive health and is a therapeutic target for various conditions, including hormone-dependent cancers and endometriosis. nih.govnih.gov Research has identified phenanthridin-6(5H)-one derivatives as a novel class of nonsteroidal PR antagonists. nih.govnih.gov

These compounds exert their antagonistic effect by competing with the natural agonist, progesterone, for binding to the ligand-binding pocket of the receptor. researchgate.net Upon binding, an agonist like progesterone induces a specific conformational change in the receptor that facilitates the recruitment of co-activator proteins and initiates gene transcription. researchgate.net In contrast, when a phenanthridinone antagonist binds, it induces an altered receptor conformation. researchgate.net This altered shape prevents the productive recruitment of co-activators and may instead promote the binding of co-repressor proteins, thereby blocking the receptor's transcriptional activity and antagonizing the effects of progesterone. researchgate.net The PR-antagonistic activity of this class of compounds has been evaluated using assays of PR-regulated alkaline phosphatase activity in the T47D human breast cancer cell line. nih.gov

The potency and selectivity of phenanthridinone derivatives as PR antagonists are highly dependent on their specific substitution patterns. SAR studies have revealed key structural features that govern their interaction with the progesterone receptor. nih.gov While the core phenanthridinone skeleton provides the foundational structure for receptor binding, modifications at various positions significantly impact the compound's biological activity.

For instance, the substituent on the nitrogen atom of the lactam ring and substitutions on the aromatic rings are critical for determining potency and selectivity. nih.gov Certain derivatives have been shown to exhibit potent PR-antagonistic activity with IC50 values in the nanomolar to low-micromolar range. nih.govnih.gov Furthermore, these compounds have demonstrated high selectivity for the progesterone receptor over other nuclear steroid receptors, such as the glucocorticoid receptor (GR) and the androgen receptor (AR). nih.gov This selectivity is crucial for minimizing off-target effects. For example, some synthesized phenanthridinone derivatives showed over 100-fold selectivity for PR over several other nuclear receptors. nih.gov

The table below summarizes the PR-antagonistic activity for a selection of phenanthridinone derivatives, illustrating the impact of different structural modifications on potency.

CompoundKey Structural FeaturesPR Antagonistic Activity (IC50, µM)
Derivative 14 N-butyl group7.1
Derivative 37 N-substituted with a specific aryl group~0.1
Derivative 40 N-substituted with a different aryl group~0.01
Derivative 46 N-substituted with another aryl group~0.01
Mifepristone Steroidal reference antagonist<0.001

This table is generated based on data from a study on phenanthridin-6(5H)-one derivatives. nih.gov The specific structures for derivatives 37, 40, and 46 are detailed in the source publication.

Immunomodulatory Effects and Molecular Pathways

Preliminary investigations suggest that brominated phenanthridinone scaffolds may possess immunomodulatory properties. While the specific molecular pathways for this compound have not been fully elucidated, the mechanisms of other immunomodulatory compounds can provide a potential framework for understanding its action.

Many bioactive compounds exert immunomodulatory effects by influencing intracellular signaling cascades that regulate immune cell function and the production of inflammatory mediators. nih.gov Key molecular pathways often implicated include:

NF-κB Pathway: The nuclear factor-kappa B (NF-κB) signaling pathway is a central regulator of inflammation and immune responses. Inhibition of this pathway can lead to a downregulation of pro-inflammatory cytokines such as TNF-α, IL-6, and IL-1β. mdpi.com

MAPK Pathway: The mitogen-activated protein kinase (MAPK) pathway is another critical signaling route involved in cellular responses to inflammatory stimuli. Modulation of MAPK signaling can affect the production of various cytokines and chemokines. mdpi.com

mTOR Pathway: The mammalian target of rapamycin (B549165) (mTOR) pathway is a key regulator of immune cell differentiation and function, particularly in T lymphocytes. frontiersin.orgresearchgate.net Suppression of mTOR activity can influence the balance between inflammatory and regulatory T cells. frontiersin.orgresearchgate.net

It is plausible that phenanthridinone derivatives could modulate one or more of these pathways to exert immunomodulatory effects, potentially by altering cytokine production profiles or influencing immune cell activation and proliferation. researchgate.netnih.gov However, further dedicated research is required to identify the precise molecular targets and pathways involved in the immunomodulatory activity of this compound and its related compounds.

Molecular Interactions with Biological Targets

While specific studies on the molecular interactions of this compound are not extensively available in the current body of scientific literature, research on closely related phenanthridin-6(5H)-one derivatives has provided valuable insights into their engagement with biological targets. A notable area of investigation has been their role as inhibitors of the Bromodomain and Extra-Terminal (BET) family of proteins, which are crucial regulators of gene transcription.

In a significant study, a series of novel phenanthridin-6(5H)-one derivatives were designed and synthesized as potent and selective inhibitors of BET bromodomains. This research effort led to the identification of a lead compound, designated as compound 24 , which demonstrated potent inhibitory activity with a half-maximal inhibitory concentration (IC50) of 0.24 μM. The study highlighted the potential of the phenanthridin-6(5H)-one scaffold in developing selective inhibitors for this important class of epigenetic readers. The structural features of these derivatives allow them to interact with the acetyl-lysine binding pocket of the bromodomains, thereby disrupting their function in transcriptional regulation.

The general structure of phenanthridinone allows for various substitutions, which can be tailored to optimize binding affinity and selectivity for different biological targets. The bromine atom at the 2-position and the methyl group at the 5-position of this compound, for instance, could be critical for establishing specific interactions within a target's binding site.

Table 1: Inhibitory Activity of a Key Phenanthridin-6(5H)-one Derivative
CompoundTargetIC50 (μM)
Compound 24 (a phenanthridin-6(5H)-one derivative)BET Bromodomains0.24

Development as Molecular Probes and Ligands in Chemical Biology Research

The development of molecular probes is a cornerstone of chemical biology, enabling the visualization and study of biological processes in real-time. The phenanthridine (B189435) core, the parent structure of phenanthridinones, is known for its fluorescent properties, making it an attractive scaffold for the design of such probes.

While the direct application of this compound as a molecular probe has not been documented, related phenanthridine derivatives have been successfully developed as fluorescent probes. For example, a (tetrahydrodibenzo[a,i]phenanthridin-5-yl)phenol derivative was designed as a fluorescent probe for the detection of aniline (B41778), with a detection limit in the nanomolar range. nih.gov This demonstrates the potential of the broader phenanthridine scaffold in developing sensitive and selective chemical sensors.

The structural features of this compound, including its rigid, planar ring system, are conducive to the development of ligands for various biological macromolecules. The synthesis of phenanthridinone derivatives is well-established, often involving palladium-catalyzed coupling reactions of 2-bromobenzamides. nih.gov This synthetic accessibility allows for the systematic modification of the phenanthridinone core to optimize its properties as a ligand for specific targets.

The design of phenanthridinone-based ligands can be guided by computational modeling and structure-activity relationship (SAR) studies. By modifying the substitution pattern on the aromatic rings, researchers can fine-tune the electronic and steric properties of the molecule to enhance its binding affinity and selectivity. For instance, the introduction of specific functional groups could enable covalent labeling of target proteins or facilitate the attachment of reporter molecules for imaging applications.

The inherent fluorescence of some phenanthridine derivatives is a significant advantage in their development as molecular probes. This property can be modulated through chemical modifications, leading to probes that exhibit changes in their fluorescence intensity or wavelength upon binding to a target. Such "turn-on" or ratiometric probes are highly valuable for minimizing background signals in complex biological environments.

Table 2: Potential Applications of Phenanthridinone Derivatives in Chemical Biology
ApplicationRationaleExample from Related Scaffolds
Fluorescent ProbesInherent fluorescence of the phenanthridine core.Detection of small molecules like aniline. nih.gov
Target-Specific LigandsTunable chemical structure for optimized binding.Inhibition of enzymes and protein-protein interactions.
Affinity-Based ProbesPotential for derivatization with reactive groups or tags.Identification and isolation of binding partners.

Future Research Directions and Unexplored Avenues

Development of Novel and Sustainable Synthetic Routes

While classical methods for the synthesis of phenanthridinones exist, there is a growing need for more sustainable and efficient synthetic protocols. nih.govnih.gov Future research should focus on the development of green chemistry approaches for the synthesis of 2-Bromo-5-methylphenanthridin-6(5h)-one.

Key areas for exploration include:

Photocatalyzed Reactions: Visible-light-mediated synthesis offers an environmentally friendly alternative to traditional methods that often require harsh conditions. nih.govresearchgate.net The development of a photocatalytic route to this compound could significantly reduce energy consumption and the use of hazardous reagents.

Mechanochemistry: Solid-state synthesis under solvent-free or low-solvent conditions is another promising avenue for sustainable chemistry. Exploring mechanochemical methods for the construction of the phenanthridinone core could lead to higher yields, shorter reaction times, and a reduced environmental footprint.

C-H Activation Strategies: Direct functionalization of C-H bonds is a powerful tool in modern organic synthesis. nih.gov Investigating palladium-catalyzed or other transition-metal-catalyzed C-H activation strategies for the synthesis of this compound from readily available starting materials would be a significant advancement. nih.gov

Table 1: Comparison of Potential Sustainable Synthetic Routes

Synthetic ApproachPotential AdvantagesKey Research Focus
Photocatalysis Energy-efficient, mild reaction conditions, reduced waste.Development of suitable photocatalysts and optimization of reaction parameters.
Mechanochemistry Solvent-free or low-solvent, high yields, shorter reaction times.Screening of reaction conditions and scalability of the process.
C-H Activation Atom-economical, access to novel derivatives, step-efficient.Catalyst development, substrate scope exploration, and regioselectivity control.

Exploration of New Molecular Targets and Biochemical Mechanisms

Phenanthridinone derivatives have been historically associated with the inhibition of poly(ADP-ribose) polymerase (PARP). nih.govncats.io However, the vast biological space for this scaffold remains largely unexplored. Future research should aim to identify novel molecular targets and elucidate the biochemical mechanisms of action for this compound.

Potential areas of investigation include:

Kinase Inhibition: The phenanthridinone scaffold has been shown to inhibit various protein kinases, which are key regulators of cellular processes and are implicated in diseases such as cancer. nih.govnih.govmdpi.comed.ac.uk Screening this compound against a panel of kinases could reveal novel inhibitory activities. nih.govrsc.org

Neurodegenerative Diseases: There is growing evidence that some phenanthridinone derivatives possess neuroprotective properties. nih.govnih.govpharmedicopublishers.com Investigating the potential of this compound to modulate pathways involved in neurodegeneration, such as oxidative stress and metal-induced cell death, could open up new therapeutic avenues. nih.gov

Epigenetic Targets: Beyond PARP, other epigenetic modifiers could be potential targets for phenanthridinone-based compounds. Exploring the interaction of this compound with enzymes involved in histone modification or DNA methylation could uncover new biological activities.

Rational Design of Phenanthridinone-Based Molecular Probes and Tool Compounds

The unique chemical structure of this compound makes it an excellent candidate for the development of molecular probes and tool compounds to investigate biological processes.

Future directions in this area include:

Fluorescent Probes: The phenanthridinone core can be chemically modified to create fluorescent probes for cellular imaging. nih.govrsc.orgsemanticscholar.orgfluorofinder.com The bromine atom on the 2-position provides a convenient handle for the introduction of fluorophores or other reporter groups, enabling the development of probes for specific organelles or biological events. nih.gov

Photodynamic Therapy (PDT) Agents: Photosensitizers are compounds that can be activated by light to produce reactive oxygen species, which can then be used to kill cancer cells. nih.govqub.ac.ukrsc.org The extended aromatic system of the phenanthridinone scaffold suggests that derivatives of this compound could be explored as novel PDT agents.

Affinity-Based Probes: The development of affinity-based probes, such as biotinylated or clickable derivatives of this compound, would facilitate the identification of its cellular binding partners and help to elucidate its mechanism of action.

Investigations into Structure-Function Relationships Beyond Known Targets

A deeper understanding of the structure-function relationships (SFR) of this compound is crucial for the rational design of more potent and selective analogs.

Key research avenues include:

Role of the Bromine Substituent: Halogen atoms can significantly influence the pharmacokinetic and pharmacodynamic properties of a molecule through halogen bonding and other interactions. nih.govresearchgate.net Systematic studies on the effect of the bromine atom at the 2-position on the biological activity of the phenanthridinone core are needed.

Impact of the N-Methyl Group: The methyl group at the 5-position can affect the planarity, solubility, and metabolic stability of the molecule. Investigating how modifications to this group influence target engagement and cellular activity will be informative.

Quantitative Structure-Activity Relationship (QSAR) Studies: QSAR modeling can be employed to correlate the physicochemical properties of a series of this compound analogs with their biological activities. fiveable.meyoutube.comlibretexts.orgyoutube.com This approach can guide the design of new derivatives with improved properties.

Integration of Computational and Experimental Approaches for Accelerated Discovery

The synergy between computational and experimental methods can significantly accelerate the drug discovery and development process. hilarispublisher.comnih.govnih.govthelifescience.orgewadirect.comnih.govrsc.orgnih.gov For this compound, an integrated approach will be essential for unlocking its full potential.

This integrated workflow should include:

In Silico Screening: Virtual screening of large compound libraries against potential biological targets can help to prioritize candidates for experimental testing. nih.govewadirect.com Molecular docking and dynamics simulations can provide insights into the binding modes of this compound with its targets.

High-Throughput Screening (HTS): HTS of compound libraries, including derivatives of this compound, against various biological assays can rapidly identify new lead compounds. hilarispublisher.comthelifescience.orgnih.gov

Iterative Design-Synthesize-Test-Analyze Cycles: The integration of computational modeling, chemical synthesis, biological testing, and data analysis in an iterative cycle will enable the rapid optimization of lead compounds derived from the this compound scaffold.

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